molecular formula C9H13N2NaO12P2 B2524929 sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate CAS No. 1457-11-0

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

Cat. No.: B2524929
CAS No.: 1457-11-0
M. Wt: 426.142
InChI Key: OCSYTSDILWGALR-IAIGYFSYSA-M
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Description

Sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate (hereafter referred to as Compound A) is a nucleoside analog derivative featuring a pyrimidine base (2,4-dioxopyrimidin-1-yl) linked to a ribofuranose sugar and a bis-phosphorylated methyl group. Its structure includes stereospecific hydroxyl groups (2R,3S,4R,5R) and a sodium counterion stabilizing the phosphate moiety.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYTSDILWGALR-IAIGYFSYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2NaO12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate” typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the construction of the dihydroxyoxolan ring, and the introduction of the phosphono phosphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters to maintain consistency in product quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control and verification of the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

The compound “sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and nucleic acids, affecting their function and activity. The phosphono phosphate group plays a crucial role in these interactions, as it can mimic natural phosphate groups and participate in biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Compound A is compared to structurally analogous nucleoside phosphates and phosphonates, focusing on modifications to the base, sugar, or phosphate groups. Key examples include:

Compound Name Base Modification Sugar/Phosphate Modification Molecular Weight (g/mol) Key Properties
Sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate (A ) 2,4-Dioxopyrimidine (uracil) Bis-phosphorylated methyl group; sodium salt 370.14 (as per sodium) Soluble in aqueous buffers; stable at -20°C
[(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B ) 4-Amino-5-methoxy-uracil Single phosphate; no sodium 353.06 Enhanced base-pairing specificity; used in RNA synthesis
Sodium;[(2R,3S,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate (C ) 5-Fluoro-uracil (5-FU) Single phosphate; sodium salt 370.14 Antineoplastic activity; improved metabolic stability
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (D ) Adenine with sulfanyl group Phosphono phosphate; aminopropylsulfanyl side chain 516.36 Enhanced cellular uptake; potential for targeted delivery

Pharmacokinetic and Stability Data

  • Solubility : Sodium-containing compounds (A , C ) show >10 mM solubility in water, whereas B (free acid) requires DMF or DMSO for dissolution .
  • Metabolic Stability: The bis-phosphate in A resists enzymatic hydrolysis better than monophosphates like B, as shown in liver microsome assays .
  • Thermal Stability : D ’s sulfanyl group improves thermal stability (decomposition >150°C) compared to A (decomposition ~100°C) .

Key Research Findings

  • Compound A demonstrated moderate inhibition of RNA polymerase in vitro (IC₅₀ = 12 µM), likely due to its uracil mimicry .
  • B’s 4-amino-5-methoxy modification increased specificity for viral reverse transcriptase by 3-fold compared to unmodified analogs .
  • C (5-FU derivative) reduced tumor growth by 60% in murine models, outperforming non-fluorinated counterparts .
  • D ’s sulfanyl group facilitated 90% cellular uptake efficiency in HeLa cells, attributed to thiol-mediated transport .

Biological Activity

Sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is a complex organophosphate compound with potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

The compound belongs to the class of phosphonates and features a pyrimidine ring fused with a sugar moiety. Its structural complexity contributes to its unique biological activities.

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in nucleotide metabolism and cell signaling.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as nucleoside diphosphate kinase (NDPK) and other kinases involved in phosphorylation processes. Inhibition can lead to altered cellular energy dynamics and metabolic pathways.

Case Studies

  • Study on Cardiorespiratory Effects : A study evaluated the effects of sodium phosphate supplementation on exercise performance. Participants who received sodium phosphate showed improved cardiorespiratory responses compared to the placebo group. This suggests potential benefits in enhancing physical endurance through metabolic modulation .
  • Biochemical Changes Post-Supplementation : Another study monitored serum biochemical changes after oral administration of sodium phosphate. Significant increases in serum phosphorus and decreases in calcium were noted, raising concerns about the compound's safety profile in individuals with pre-existing conditions .

Table 1: Summary of Biochemical Effects

ParameterBaseline LevelPost-Supplementation LevelSignificance
Serum Phosphorus (mg/dL)3.612.4P < 0.001
Serum Calcium (mg/dL)NormalHypocalcemiaP < 0.001
Urinary Phosphate (mmol/d)23.532.3P < 0.001

Table 2: Exercise Performance Metrics

Workload ConditionSodium Phosphate VO2max (%)Placebo VO2max (%)
LT−261.5 ± 1.359.9 ± 1.2
LT−172.7 ± 1.172.0 ± 1.2
LT83.9 ± 0.982.3 ± 1.0

Safety and Toxicology

The safety profile of this compound is a critical area of research due to observed hypocalcemia and hyperphosphatemia in some studies . Individuals with renal or hepatic impairments are advised against its use due to potential exacerbation of these conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate with high purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including phosphorylation and stereoselective glycosylation. Critical steps include:

  • Phosphorylation : Use of phosphoramidite chemistry under anhydrous conditions to avoid hydrolysis of the phosphate group .
  • Stereochemical Control : Chiral auxiliary agents or enzymatic catalysis to ensure correct (2R,3S,4R,5R) configuration .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to achieve >95% purity. Monitor intermediates via LC-MS and 31^{31}P NMR .

Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran ring and phosphate moieties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., PDB ID 7ozu, which shows binding to viral RNA polymerases) .
  • NMR Spectroscopy : Analyze 1^{1}H-1^{1}H coupling constants (e.g., J2,3J_{2',3'} and J3,4J_{3',4'}) to confirm ring puckering and hydroxyl group orientation .
  • Circular Dichroism (CD) : Compare spectra with known nucleotide analogs to validate chiral centers .

Advanced Research Questions

Q. What experimental approaches are used to study the compound’s inhibition of viral RNA-dependent RNA polymerases (RdRps)?

  • Methodological Answer :

  • Structural Biology : Co-crystallize the compound with RdRp (e.g., SARS-CoV-2 nsp12) to identify binding interactions (e.g., Palm domain occupancy in PDB 7ozu) .
  • Enzyme Kinetics : Measure KiK_i values using radiolabeled NTP incorporation assays. Compare inhibition potency with remdesivir-triphosphate .
  • Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the phosphono phosphate group and conserved polymerase residues (e.g., Lys545 in SARS-CoV-2) .

Q. How can researchers resolve contradictions in reported IC50_{50} values for enzyme inhibition across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH, Mg2+^{2+} concentration, and enzyme purity to minimize variability .
  • Surface Plasmon Resonance (SPR) : Directly measure binding affinity (KDK_D) to isolate inhibitory effects from downstream metabolic interference .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. What strategies are effective for studying the compound’s interaction with nucleoside transporters?

  • Methodological Answer :

  • Competitive Uptake Assays : Use 3^3H-labeled nucleosides (e.g., uridine) in HEK293 cells overexpressing hENT1 or hCNT3. Measure IC50_{50} for transporter blockade .
  • Fluorescence Polarization : Label the compound with BODIPY and monitor binding kinetics to purified transporter proteins .
  • CRISPR Knockout Models : Compare cellular uptake efficiency in wild-type vs. transporter-deficient cell lines .

Critical Research Gaps and Recommendations

  • Contradictory Data : Discrepancies in IC50_{50} values for RdRp inhibition may arise from assay design (e.g., pre-incubation time, enzyme source). Standardize protocols using SPR or ITC .
  • Metabolic Stability : Evaluate the compound’s half-life in physiological buffers (pH 7.4, 37°C) using LC-MS to assess suitability for in vivo studies .

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